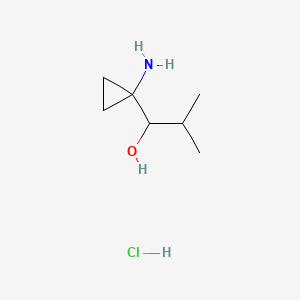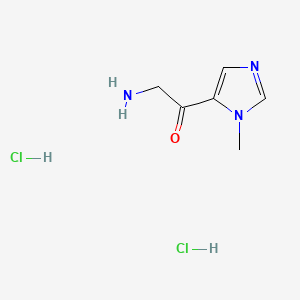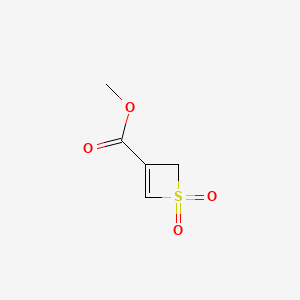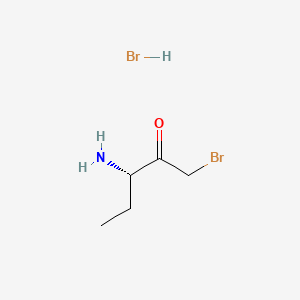
1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclopropyl)-2-methylpropan-1-ol hydrochloride (ACMP-HCl) is a cyclic amine compound with a wide range of uses in organic synthesis and research. It is a colorless, crystalline solid with a melting point of 110-112 °C and a molecular weight of 172.64 g/mol. ACMP-HCl is soluble in water and ethanol, and is commonly used in chemical synthesis, drug development, and other research applications.
Applications De Recherche Scientifique
1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including drugs, peptides, and other organic molecules. It is also used in the synthesis of novel compounds for drug development and other research applications. In addition, this compound is used in the synthesis of fluorescent probes for imaging and tracking of cellular processes.
Mécanisme D'action
1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride is an amine compound, and as such is capable of forming hydrogen bonds with other molecules. This allows it to interact with a variety of other molecules, including proteins, nucleic acids, and other amines. The hydrogen bonding allows this compound to form complexes with these molecules, which can then be used to regulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with proteins and nucleic acids, which can lead to changes in their structure and activity. It has also been shown to modulate the activity of enzymes, receptors, and other proteins. In addition, this compound has been shown to modulate the expression of genes and to affect cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride in laboratory experiments is its low toxicity. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, this compound is not as soluble in water as some other compounds, which can limit its use in some experiments. In addition, its ability to interact with proteins and nucleic acids can lead to unwanted side effects in some experiments.
Orientations Futures
There are many potential future directions for research involving 1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride. These include the development of new methods for the synthesis of the compound, the development of new fluorescent probes for imaging and tracking cellular processes, and the study of its effects on gene expression and cell growth and differentiation. In addition, this compound could be used in the development of new drugs and peptides, as well as in the study of the mechanisms of action of existing drugs. Finally, this compound could be used in the development of novel compounds for use in research and drug development.
Méthodes De Synthèse
1-(1-aminocyclopropyl)-2-methylpropan-1-ol hydrochloride can be synthesized by a variety of methods, including the alkylation of cyclopropyl amines, the reaction of cyclopropyl alcohols with formaldehyde, and the reaction of cyclopropyl alcohols with hydroxylamine. The most commonly used method is the reaction of cyclopropyl alcohols with hydroxylamine, which yields this compound in high yields.
Propriétés
IUPAC Name |
1-(1-aminocyclopropyl)-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-5(2)6(9)7(8)3-4-7;/h5-6,9H,3-4,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCGFWCDUDQTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CC1)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid](/img/structure/B6609035.png)

![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)

![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)



![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)
![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)
![rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6609120.png)
![{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride](/img/structure/B6609125.png)
